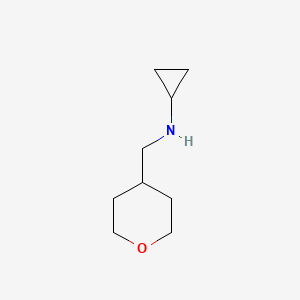
Cyclopropyl-(tetrahydro-pyran-4-ylmethyl)-amine
Descripción general
Descripción
Cyclopropyl is a three-membered carbon ring, while tetrahydropyran is a six-membered ring containing five carbon atoms and one oxygen atom . The compound you’re asking about seems to be a fusion of these two structures with an amine group attached.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the cyclopropyl and tetrahydropyran rings in separate steps, followed by their fusion and the attachment of the amine group. Tetrahydropyran rings can be formed from the reaction of alcohols and 3,4-dihydropyran .Aplicaciones Científicas De Investigación
Application in Stress-Induced Conditions
Research led by Taguchi et al. (2017) investigated a compound structurally related to Cyclopropyl-(tetrahydro-pyran-4-ylmethyl)-amine, specifically N-Cyclopropylmethyl-7-(2,6-dimethoxy-4-methoxymethylphenyl)-2-ethyl-N-(tetrahydro-2H-pyran-4-ylmethyl)pyrazolo[1,5-a]pyridin-3-amine tosylate (E2508). This compound was found to be effective in reducing stress-induced defecation and visceral pain in rat models, suggesting potential applications in the treatment of irritable bowel syndrome.
Chemical Synthesis and Reactivity
Muhi-Eldeen and Hassan (2017) synthesized 2(2-Tetrahydropyranylthio) methyl cyclopropyl amines, which are structurally related to Cyclopropyl-(tetrahydro-pyran-4-ylmethyl)-amine. These compounds may act as free radical scavengers and have potential applications in diseases where free radicals are implicated, as detailed in their study (Muhi-Eldeen & Hassan, 2017).
Gagnon et al. (2007) developed a method for the N-cyclopropylation of cyclic amides and azoles, which is crucial for the pharmaceutical industry due to the unique properties that cyclopropanes impart to compounds. This methodology can be relevant for the modification of compounds like Cyclopropyl-(tetrahydro-pyran-4-ylmethyl)-amine (Gagnon et al., 2007).
Potential for Generating Novel Compounds
Sidhom et al. (2018) discussed the reactivity of pyrazole derivatives bearing a cyclopropyl group, similar to Cyclopropyl-(tetrahydro-pyran-4-ylmethyl)-amine, in palladium-catalyzed direct arylations. This research opens avenues for generating novel compounds with potential pharmaceutical applications (Sidhom et al., 2018).
Catalytic Applications
Zhao et al. (2014) explored the phosphane- and amine-catalyzed ring-opening reactions of cyclopropenones with isatin derivatives, which could be relevant for the chemical manipulation of compounds like Cyclopropyl-(tetrahydro-pyran-4-ylmethyl)-amine. This research highlights the utility of these catalysts in producing diverse chemical structures (Zhao et al., 2014).
Propiedades
IUPAC Name |
N-(oxan-4-ylmethyl)cyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-2-9(1)10-7-8-3-5-11-6-4-8/h8-10H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFEIRCQPYYEWEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl-(tetrahydro-pyran-4-ylmethyl)-amine | |
CAS RN |
911114-96-0 | |
| Record name | N-(oxan-4-ylmethyl)cyclopropanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



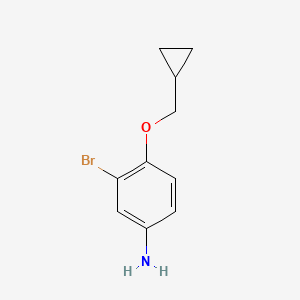
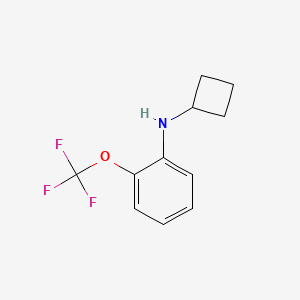
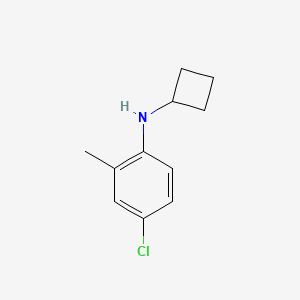
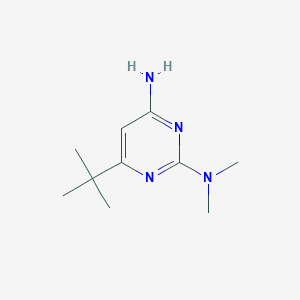
![{[3-(Difluoromethoxy)phenyl]methyl}(2-methoxyethyl)amine](/img/structure/B1399037.png)
![N-[(3-methylpyridin-2-yl)methyl]cyclopropanamine](/img/structure/B1399040.png)
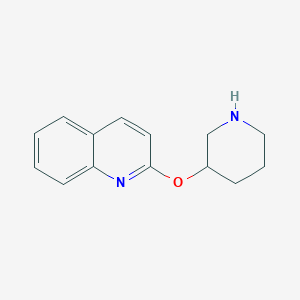
![3-Bromo-4-[(oxan-4-yl)methoxy]aniline](/img/structure/B1399042.png)
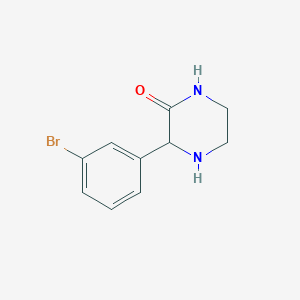
![[1-(4-Bromophenyl)ethyl][(oxan-4-yl)methyl]amine](/img/structure/B1399044.png)
![{1-[(Thiophen-3-yl)methyl]piperidin-4-yl}methanol](/img/structure/B1399047.png)
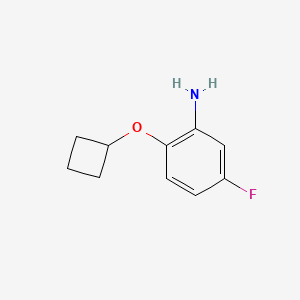
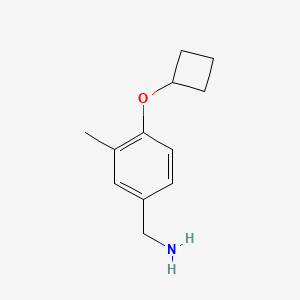
![(Cyclopropylmethyl)[(4-fluoro-2-methylphenyl)methyl]amine](/img/structure/B1399050.png)